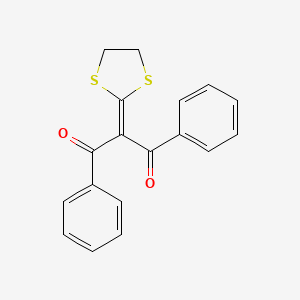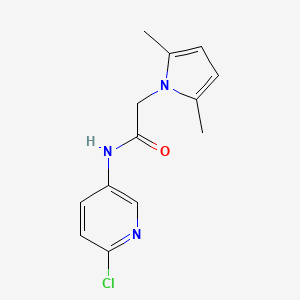
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is an organic compound characterized by the presence of a dithiolane ring and a diphenylpropanedione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione typically involves the reaction of sodium ethene-1,1-dithiolate with polychloroalkanes in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction conditions often include refluxing the mixture with vigorous stirring for several hours to achieve high yields . An environmentally friendly method has also been developed, which involves the use of water as a solvent and phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents and catalysts are likely to be emphasized in large-scale production to minimize environmental impact and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(1,3-Dithiolan-2-ylidene)malononitrile
- 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamide
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
Uniqueness
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is unique due to its combination of a dithiolane ring and a diphenylpropanedione moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H14O2S2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-(1,3-dithiolan-2-ylidene)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C18H14O2S2/c19-16(13-7-3-1-4-8-13)15(18-21-11-12-22-18)17(20)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
XILIJTODMPBTMA-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369118.png)

![N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13369129.png)
![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide](/img/structure/B13369162.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B13369164.png)
![3-(1-adamantyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369166.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13369175.png)

![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B13369185.png)
